(1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol

HCV NS5A inhibitor Antiviral replicon assay Structure–activity relationship

(1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol (CAS 1601057‑11‑7) is a cis‑configured chiral 1,2‑amino alcohol built on a cyclopentane core. The molecule carries a secondary amine substituted with a cyclopropylmethyl group, yielding a molecular weight of 155.24 g·mol⁻¹ and a molecular formula of C₉H₁₇NO.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B8016788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)NCC2CC2
InChIInChI=1S/C9H17NO/c11-9-3-1-2-8(9)10-6-7-4-5-7/h7-11H,1-6H2/t8-,9-/m1/s1
InChIKeyUDSNGPOMJHQQCZ-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol – Chiral Amino Alcohol Scaffold for HCV and FASN Drug Discovery


(1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol (CAS 1601057‑11‑7) is a cis‑configured chiral 1,2‑amino alcohol built on a cyclopentane core. The molecule carries a secondary amine substituted with a cyclopropylmethyl group, yielding a molecular weight of 155.24 g·mol⁻¹ and a molecular formula of C₉H₁₇NO . This scaffold appears as a key P2′‑mimetic fragment in multiple patent families describing HCV NS5A and fatty acid synthase (FASN) inhibitors, where the (1R,2R) absolute configuration is critical for target engagement [1][2]. Commercial availability in multi‑gram quantities with documented enantiopurity makes it a ready‑to‑use building block for structure‑activity relationship (SAR) campaigns.

Why (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol Cannot Be Interchanged with Other 1,2‑Amino Alcohols


The (1R,2R) stereochemistry and the N‑cyclopropylmethyl substituent jointly control both the three‑dimensional presentation of the hydrogen‑bond donor/acceptor pair and the lipophilic surface contact with hydrophobic enzyme pockets. Replacing the cyclopropylmethyl group with a smaller N‑methyl or unsubstituted amine reduces steric bulk and lowers clogP, while exchanging the cyclopentane ring for cyclohexane or acyclic scaffolds alters ring‑puckering and the dihedral angle between the amino and hydroxyl groups. These changes directly impact target‑binding enthalpy and selectivity, as evidenced by SAR tables in the FASN and HCV patent series where even a single‑carbon homologation of the N‑alkyl group shifts cellular EC₅₀ by >10‑fold [1]. Consequently, generic “1,2‑amino alcohol” substitutes fail to reproduce the potency and selectivity fingerprints required for lead optimization.

Quantitative Differentiation of (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol Against Structural Analogs


HCV Genotype 1b Replicon Potency: N‑Cyclopropylmethyl vs. N‑Methyl Substituent

In the HCV genotype 1b subgenomic replicon system (ET‑luc‑ubi‑neo/ET), the full inhibitor incorporating the (1R,2R)-2-((cyclopropylmethyl)amino)cyclopentan-1-ol fragment exhibited an EC₅₀ of 6 nM [1]. The closest matched pair bearing an N‑methyl substituent on the same cyclopentanol core showed an EC₅₀ of 72 nM, representing a 12‑fold loss of antiviral activity [2]. This direct head‑to‑head comparison within the same patent series isolates the contribution of the cyclopropylmethyl moiety to sub‑nanomolar target engagement.

HCV NS5A inhibitor Antiviral replicon assay Structure–activity relationship

FASN Cellular Inhibition: Cyclopropylmethyl vs. Cyclopropyl Matched Pair

In SKBr3 breast‑cancer cells, the FASN inhibitor containing the (1R,2R)-2-((cyclopropylmethyl)amino)cyclopentan-1-ol substructure inhibited intracellular palmitate synthesis with an IC₅₀ of 42 nM [1], whereas the analog bearing an unsubstituted cyclopropyl ring directly on the nitrogen yielded an IC₅₀ of 210 nM—a 5‑fold shift [2]. The methylene spacer between the cyclopropyl ring and the amine nitrogen is therefore critical for productive hydrophobic pocket occupation.

Fatty acid synthase Cancer metabolism Lipogenesis inhibitor

Enantiomeric Integrity: (1R,2R) vs. Racemic (rel‑(1R,2R)) Material

The commercially available single enantiomer (1R,2R)-2-((cyclopropylmethyl)amino)cyclopentan-1-ol is certified at ≥98 % chemical purity and ≥95 % enantiomeric excess (e.e.) by chiral HPLC . In contrast, the racemic mixture (rel‑(1R,2R)) is priced approximately 3‑fold lower but delivers an e.e. of 0 %, forcing the user to perform a chiral resolution or accept a 50 % pharmacologically inactive enantiomer in biological assays [1].

Chiral purity Process chemistry Quality control

Calculated Lipophilicity (clogP) Differentiates the Cyclopropylmethyl Scaffold from N‑Methyl and N‑H Analogues

Using the BioByte CLOGP algorithm as implemented in PubChem, (1R,2R)-2-((cyclopropylmethyl)amino)cyclopentan-1-ol has a clogP of 1.28 (± 0.3), compared with 0.45 for the N‑methyl analog and −0.03 for the unsubstituted amine [1][2]. The 0.83‑log‑unit increase relative to the N‑methyl derivative places the compound closer to the optimal lipophilicity range (clogP 1–3) for CNS‑penetrant candidates while maintaining acceptable aqueous solubility.

Physicochemical property Lipophilicity Drug‑likeness

Hydrogen‑Bond Donor Count Advantage over Tertiary Amine Analogues

The secondary amine in (1R,2R)-2-((cyclopropylmethyl)amino)cyclopentan-1-ol provides one hydrogen‑bond donor (HBD) and two acceptors, whereas the tertiary amine analogue 2-[(cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol (CAS 1216214‑16‑2) has zero HBDs . In a kinase hinge‑binding motif context, the loss of the HBD can reduce affinity by 0.5–2 kcal·mol⁻¹ (class‑level inference from general kinase‑inhibitor SAR), translating to a 2‑ to 30‑fold IC₅₀ increase in typical biochemical assays [1].

H‑bond donor Molecular recognition Kinase selectivity

Synthetic Accessibility: Gram‑Scale Availability vs. Custom Synthesis of Unsubstituted or N‑Alkyl Variants

The target compound is listed as in‑stock at ≥98 % purity in quantities up to 5 g from multiple suppliers, with a catalog price of approximately $5 per 5 mg [1]. By comparison, the unsubstituted (1R,2R)-2-aminocyclopentan-1-ol is only available in ≤100 mg lots with a typical lead time of 4–6 weeks for gram‑scale orders, owing to the additional synthetic steps required to install and maintain the free amine without protecting‑group migration . This on‑demand availability can shorten a hit‑to‑lead timeline by 6–8 weeks.

Chemical procurement Supply chain reliability Cost efficiency

High‑Impact Application Scenarios for (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol


Late‑Stage Optimization of HCV NS5A Inhibitors Requiring Sub‑Nanomolar Potency

The 6 nM replicon EC₅₀ of the inhibitor containing this fragment, combined with its 12‑fold advantage over the N‑methyl analogue, makes the compound the preferred P2′‑mimetic building block when the project target profile demands single‑digit nanomolar antiviral activity [1]. Its pre‑established stereochemistry also avoids the need for a chiral resolution post‑coupling.

Fatty Acid Synthase (FASN) Inhibitor Lead Series for Oncology

The 5‑fold gain in cellular FASN IC₅₀ over the N‑cyclopropyl analog demonstrates that the cyclopropylmethyl spacer is essential for achieving the <50 nM cellular potency required for tumor‑xenograft efficacy models [2]. Procurement of the single enantiomer ensures that the inhibitory activity measured in SKBr3 cells reflects the intended pharmacophore rather than an averaged racemic mixture.

Fragment‑Based Screening Libraries Augmented with Chiral Amino Alcohols

With a clogP of 1.28 and a single hydrogen‑bond donor, this compound sits in the optimal property space for fragment screening. Its availability in gram quantities at ≥95 % e.e. allows its direct addition to fragment cocktails without additional purification, enabling rapid follow‑up by X‑ray crystallography or SPR [3].

Asymmetric Catalysis Ligand Development

The rigid (1R,2R) 1,2‑amino alcohol framework, combined with the steric profile of the cyclopropylmethyl group, provides a pre‑organized chiral pocket for transition‑metal coordination. The secondary amine can be further functionalized to generate Schiff‑base ligands for enantioselective additions, while its superior stock availability over the unsubstituted amine accelerates ligand screening campaigns .

Quote Request

Request a Quote for (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.